5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-8(9(13)14)6(2)12-7(11-5)3-4-10-12/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQDQBOILOQEQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=NN12)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933715-04-9 | |
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Condensation of 5-Amino-3-methylpyrazole with β-Dicarbonyl Compounds
One of the classical and efficient approaches involves the condensation of 5-amino-3-methylpyrazole derivatives with β-dicarbonyl compounds such as acetylacetone or ethyl acetoacetate. This method typically proceeds via cyclization in acidic or neutral media, often in the presence of catalysts or under reflux conditions.
Key Reaction : Heating acetylacetone with 5-amino-3-methylpyrazole in ethanol with a catalytic amount of piperidine yields ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, which upon saponification with aqueous sodium hydroxide affords the corresponding carboxylic acid.
Saponification and Decarboxylation : The ester intermediate is hydrolyzed under basic conditions to the acid, which can be further decarboxylated by heating at elevated temperatures (200°C) or treatment with 40% sulfuric acid to yield the pyrazolo[1,5-a]pyrimidine core.
Cyclization via β-Dicarbonyl Compounds and Aminopyrazole Derivatives
Recent studies have optimized the synthesis by reacting 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles or related aminopyrazoles with β-dicarbonyl compounds under mild conditions to yield pyrazolo[1,5-a]pyrimidine derivatives, including methyl-substituted analogs.
Reaction Conditions : Typically, the reaction proceeds in acetic acid solvent or under solvent-free microwave-assisted conditions, with or without catalysts such as Pd(OAc)2, at controlled temperatures to favor regioselective cyclization.
Yields and Efficiency : The yields for such cyclizations are high, ranging from 87% to 95%, demonstrating the efficiency of this approach for synthesizing substituted pyrazolo[1,5-a]pyrimidines, including the 5,7-dimethyl derivatives.
Mechanistic Insight : The β-dicarbonyl compounds direct the regiochemistry of the ring closure, where condensation between the aminopyrazole and the carbonyl group precedes ring formation.
| Parameter | Details |
|---|---|
| Starting materials | 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles, β-dicarbonyl compounds (e.g., acetylacetone) |
| Solvent | Acetic acid or solvent-free (microwave) |
| Catalyst | Pd(OAc)2 (optional) |
| Temperature | Mild to moderate; microwave power optimized at 700 W |
| Reaction time | Variable, often short under microwave |
| Yield | 87–95% |
Acid-Catalyzed Reflux and Ester Hydrolysis
An alternative classical method involves the reflux of intermediates in acidic media, such as ethanol with hydrochloric acid and zinc chloride, followed by extraction and purification steps.
Example Procedure : A carboxylation product dissolved in ethanol is treated with 10 M HCl and zinc chloride, refluxed, then reacted with 1,1,3,3-tetramethoxypropane. After workup involving neutralization and chloroform extraction, the pyrazolo[1,5-a]pyrimidine acid is isolated by sublimation.
Yields : This method yields the product in moderate to good yields (e.g., 44–86% depending on the stage), with purity confirmed by elemental analysis and melting point.
Summary Table of Preparation Methods
Research Findings and Analysis
The condensation of aminopyrazole derivatives with β-dicarbonyl compounds remains the most versatile and high-yielding approach to synthesize 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its analogs.
Microwave-assisted solvent-free conditions have been shown to enhance reaction rates and yields, reducing reaction times significantly compared to traditional reflux methods.
The regioselectivity of the cyclization is strongly influenced by the nature of the β-dicarbonyl compound and the substitution pattern on the aminopyrazole, allowing for fine-tuning of the product structure.
Classical acid-catalyzed reflux methods remain relevant for certain intermediates, though they generally require longer reaction times and more purification steps.
Functional group transformations such as nitration and bromination provide routes to diversify the pyrazolo[1,5-a]pyrimidine core but are typically employed as subsequent steps rather than initial synthetic methods for the carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like NaBH₄.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) is a commonly used reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in material science for its photophysical properties.
Mechanism of Action
The mechanism of action of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The pyrazolo[1,5-a]pyrimidine core allows for diverse substitution patterns, which significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison with key analogs:
Substitution Position Variations
2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
- Structure : Methyl groups at positions 2 and 7; carboxylic acid at position 5.
- Molecular Formula : C₉H₉N₃O₂; MW : 191.19 g/mol; CAS : 175201-51-1 .
- Higher thermal stability (decomposes at ~250°C) . Safety: Classified under GHS H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
- Structure : Methyl groups at positions 5 and 7; carboxylic acid at position 3.
- Molecular Formula : C₉H₉N₃O₂; MW : 191.19 g/mol; CAS : 90349-23-8 .
- Used in synthesizing N-alkylated derivatives for α-glucosidase inhibition studies .
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
Functional Group Modifications
ETHYL 6-(3-FLUOROBENZYL)-5,7-DIMETHYLPYRAZOLO[1,5-a]PYRIMIDINE-3-CARBOXYLATE
- Structure : Ethyl ester at position 3; 3-fluorobenzyl and methyl substitutions.
- Molecular Formula : C₁₈H₁₈FN₃O₂; MW : 327.36 g/mol; CAS : 478064-86-7 .
- Key Differences :
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
Table 1: Comparative Analysis of Key Analogs
Biological Activity
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Molecular Formula: C9H9N3O2
- Molecular Weight: 179.19 g/mol
- CAS Number: 933715-04-9
The compound features a pyrazolo-pyrimidine core which is known for its ability to interact with various biological targets.
The biological activity of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is primarily attributed to its ability to inhibit specific enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition:
- Anticancer Activity:
- Anti-inflammatory Properties:
Antitumor Effects
A series of studies have highlighted the compound's potential as an anticancer agent:
- Case Study: Breast Cancer
In vitro studies showed that the compound reduced cell viability in MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values indicating significant potency. The combination of this compound with doxorubicin demonstrated a synergistic effect, enhancing the overall cytotoxicity against these cell lines .
Antimicrobial Activity
Research has also explored the antimicrobial properties of pyrazolo derivatives:
- In Vitro Studies
The compound exhibited notable antifungal activity against several pathogenic fungi, indicating its potential as an antifungal agent. The EC50 values were comparable to established antifungal treatments, suggesting it could serve as a viable alternative in treating fungal infections .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, and how is regioselectivity controlled during synthesis?
- Methodology : The compound is typically synthesized via multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. For example, cyclization of hydrazine with enamines under basic conditions forms the pyrazole core, followed by functionalization at positions 5 and 7. Regioselectivity is controlled using steric or electronic directing groups, such as methyl substituents, to favor the desired isomer .
- Validation : Elemental analysis and spectral data (e.g., H NMR, C NMR) confirm regiochemical outcomes .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Techniques :
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (e.g., observed [M+H] vs. calculated) .
- NMR Spectroscopy : Distinguishes methyl groups at positions 5 and 7 via chemical shift differences (δ ~2.5–3.0 ppm for aromatic methyl groups) .
- Elemental Analysis : Confirms C, H, N composition (e.g., CHNO requires C 61.65%, H 4.38%, N 27.65%) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks.
- Dispose of waste via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods predict reactivity for functionalization at position 6 of the pyrazolo[1,5-a]pyrimidine scaffold?
- Approach : Density Functional Theory (DFT) calculations assess electron density at the carboxylic acid group (position 6), guiding predictions for nucleophilic/electrophilic substitution. For example, the electron-withdrawing nature of the carboxylic acid enhances reactivity toward amidation or esterification .
- Case Study : Molecular docking studies reveal steric hindrance effects when bulky substituents are introduced, aiding in rational design of derivatives .
Q. What strategies improve low yields in cross-coupling reactions involving this compound?
- Optimization :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) enhance Suzuki-Miyaura coupling efficiency with aryl boronic acids.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Buchwald-Hartwig aminations .
- Temperature Control : Microwave-assisted synthesis reduces reaction times and improves yields for cyclization steps .
Q. How does the reactivity of 5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid compare to other pyrazolo derivatives?
- Comparative Analysis :
- Electron-Withdrawing Groups : The carboxylic acid at position 6 increases electrophilicity compared to ester or amide analogs, facilitating nucleophilic attacks .
- Steric Effects : Methyl groups at positions 5 and 7 hinder functionalization at adjacent positions, requiring tailored reagents (e.g., bulky bases for deprotonation) .
- Biological Activity : Unlike 3-carboxamide derivatives (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate), the carboxylic acid moiety enhances solubility for in vitro assays .
Data Contradictions and Resolutions
- Spectral Data Variability : Discrepancies in H NMR shifts for methyl groups (e.g., δ 2.4 vs. 2.6 ppm) may arise from solvent effects or impurities. Cross-validation with HRMS and elemental analysis resolves ambiguity .
- Synthetic Yields : Conflicting reports on cyclization yields (40–70%) highlight the need for standardized reaction conditions (e.g., inert atmosphere, reagent purity) .
Applications in Academic Research
- Medicinal Chemistry : Serves as a precursor for kinase inhibitors; the carboxylic acid group is modified to prodrugs for enhanced bioavailability .
- Materials Science : Explored in metal-organic frameworks (MOFs) due to its rigid heterocyclic structure and hydrogen-bonding capability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
